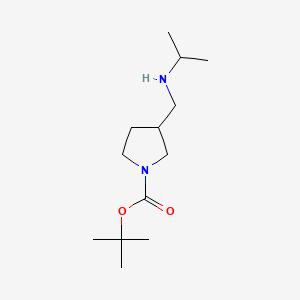

tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[(propan-2-ylamino)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)14-8-11-6-7-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWZXFPNZRIDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693550 | |

| Record name | tert-Butyl 3-{[(propan-2-yl)amino]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303967-33-0 | |

| Record name | tert-Butyl 3-{[(propan-2-yl)amino]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Pyrrolidine

The synthesis typically begins with the protection of the pyrrolidine nitrogen using a tert-butyloxycarbonyl (Boc) group. This step ensures regioselectivity in subsequent reactions.

Procedure :

Pyrrolidine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or 4-dimethylaminopyridine) at 0–25°C. The reaction achieves near-quantitative yields due to the high electrophilicity of Boc anhydride.

Key Parameters :

-

Solvent : Non-polar solvents (DCM, THF) minimize side reactions.

-

Temperature : Lower temperatures (0°C) reduce racemization risks.

-

Base : Triethylamine (TEA) neutralizes the generated carbonic acid.

Outcome :

tert-Butyl pyrrolidine-1-carboxylate is obtained as a stable intermediate.

Introduction of the Isopropylaminomethyl Group

The critical challenge lies in functionalizing the pyrrolidine ring at the 3-position with an isopropylaminomethyl moiety. Two primary strategies are employed:

Reductive Amination Pathway

Step 1: Formylation at C3

The Boc-protected pyrrolidine undergoes directed lithiation at the 3-position using a strong base (e.g., lithium diisopropylamide, LDA) in THF at -78°C. Subsequent quenching with dimethylformamide (DMF) introduces a formyl group.

Step 2: Reductive Amination

The aldehyde intermediate reacts with isopropylamine in methanol under reductive conditions (e.g., sodium cyanoborohydride, NaBH₃CN) at pH 7–8. The reaction proceeds via imine formation followed by reduction to the secondary amine.

Optimization :

-

Stoichiometry : A 1.5:1 molar ratio of isopropylamine to aldehyde ensures complete conversion.

-

Catalyst : Acetic acid (5 mol%) accelerates imine formation.

-

Yield : 70–85% after purification via silica gel chromatography.

Alkylation Pathway

Step 1: Bromomethylation at C3

The Boc-protected pyrrolidine is treated with N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (e.g., AIBN) to introduce a bromomethyl group at the 3-position.

Step 2: Nucleophilic Substitution

The brominated intermediate reacts with isopropylamine in acetonitrile at 60–80°C. Excess amine (2–3 eq) ensures complete displacement of bromide.

Challenges :

-

By-products : Elimination reactions may occur at elevated temperatures.

-

Purification : Column chromatography (hexane/ethyl acetate) isolates the desired product in 60–75% yield.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Reductive Amination | High stereocontrol; mild conditions | Requires air-free conditions | 70–85% |

| Alkylation | Scalable; fewer steps | Risk of elimination by-products | 60–75% |

Industrial-Scale Production Considerations

Reactor Design

Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and mixing efficiency. For reductive amination, fixed-bed reactors with immobilized catalysts (e.g., Pd/C) reduce metal leaching.

Cost Optimization

-

Solvent Recovery : Distillation reclaims >90% of THF or methanol.

-

Catalyst Recycling : Palladium-based catalysts are reused for 5–7 cycles without significant activity loss.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR :

-

tert-Butyl protons: δ 1.42 ppm (singlet).

-

Pyrrolidine ring protons: δ 2.65–3.10 ppm (multiplet).

-

Isopropylamino group: δ 1.05 ppm (doublet, CH(CH₃)₂).

-

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 reverse-phase.

-

Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

-

Retention Time : 8.2 min.

Challenges and Mitigation Strategies

Racemization During Boc Deprotection

Cause : Acidic conditions (e.g., HCl/dioxane) may protonate the pyrrolidine nitrogen, leading to epimerization.

Solution : Use mild deprotection agents (e.g., trimethylsilyl iodide) at -20°C.

By-Product Formation in Alkylation

Cause : Competing elimination reactions generate pyrroline derivatives.

Solution : Lower reaction temperatures (40–50°C) and excess isopropylamine suppress elimination.

Recent Advancements

Enzymatic Amination

Immobilized transaminases catalyze the direct amination of aldehyde intermediates, reducing reliance on toxic reducing agents.

Flow Chemistry

Microreactors enable rapid mixing and precise temperature control, improving yields to >90% for reductive amination.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives.

Scientific Research Applications

tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis is based on structurally related pyrrolidine-carboxylate derivatives from the Catalog of Pyridine Compounds (2017), supplier catalogs (Hairui Chem, CymitQuimica), and additional chemical databases. Key differences in substituents, molecular weights, and applications are highlighted below.

Substituent Effects on Properties

- Halogenated Derivatives: Compounds such as tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-10-3, MW 483.14) and its 3-methoxy analog (CAS 1186311-11-4, MW 387.27) feature halogen substituents (Br, I) or methoxy groups on the pyridine ring . Halogens increase molecular weight significantly and enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making these derivatives valuable for synthesizing complex heterocycles. Notably, both compounds share identical pricing ($400/g for 1 g), suggesting comparable synthesis costs despite differing substituents .

Silylated Derivatives :

tert-Butyl 3-((tert-butyldimethylsilyloxy)methyl)pyrrolidine-1-carboxylate analogs (e.g., CAS 1186311-11-4) incorporate bulky silyl groups, which improve lipophilicity and stability during multi-step syntheses. These are typically used as protected intermediates in drug development .Thioether and Hydroxyl Derivatives :

tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate (CAS 1353983-27-3, MW 261.38) contains a thioether and hydroxyl group, enhancing solubility through hydrogen bonding. Priced at €199/100 mg, its higher cost per gram compared to halogenated derivatives may reflect specialized synthesis routes .- Amino and Heterocyclic Derivatives: The pyrazine-substituted tert-butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (CAS 1186298-86-1, MW 264.32) demonstrates the impact of heterocyclic amines, which facilitate π-π interactions in biological target binding . Enantiomerically pure analogs like (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate (CAS 147081-44-5) underscore the role of stereochemistry in pharmacological activity .

Physicochemical and Functional Differences

The target compound’s isopropylamino group provides a secondary amine for further derivatization (e.g., acylation) while balancing lipophilicity and solubility. Compared to halogenated analogs, it likely has a lower molecular weight (estimated ~300–350 g/mol) and reduced reactivity in cross-coupling but improved bioavailability. In contrast, thioether and hydroxyl-containing derivatives prioritize solubility, whereas silylated compounds focus on synthetic protection strategies.

Data Table: Key Structural Analogs

Biological Activity

tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate is a compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H26N2O2

- Molecular Weight : 242.36 g/mol

- IUPAC Name : tert-butyl 3-((propan-2-ylamino)methyl)pyrrolidine-1-carboxylate

The compound features a pyrrolidine ring, which is known for its diverse biological activities, including antimicrobial properties. The presence of the isopropylamino group may enhance its interaction with biological targets due to the ability to form hydrogen bonds.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Isopropylamino Group : This step often requires the use of amine coupling reactions.

- Carboxylation : The final step involves introducing the tert-butyl ester functionality.

Antimicrobial Activity

Research has indicated that compounds containing pyrrolidine structures exhibit significant antimicrobial properties. In a study focusing on similar compounds, it was found that derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.96 to 7.81 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 1 | 0.96 | Staphylococcus aureus |

| Compound 2 | 7.81 | Escherichia coli |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Receptor Interaction : The isopropylamino group allows for potential interactions with biological receptors, influencing cellular pathways.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited strong antibacterial effects comparable to established antibiotics like penicillin .

- Anti-inflammatory Properties : In vitro studies have shown that related compounds can significantly reduce nitric oxide production in macrophage models, indicating potential anti-inflammatory effects .

- Pharmacokinetic Properties : Evaluation of isosteres of tert-butyl compounds has revealed insights into their physicochemical properties, suggesting favorable absorption and distribution characteristics that enhance their therapeutic potential .

Q & A

Interpreting conflicting bioactivity data across in-vitro studies

- Methodological Answer : Cell line specificity (e.g., HEK293 vs. HeLa) and assay protocols (MTT vs. ATP luminescence) impact results. Validate findings using orthogonal assays (e.g., Western blot for protein expression). Meta-analyses of PubChem BioAssay data (AID 1259401) identify consensus targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.